molecular formula C8H11Cl2N3OS B2391923 2-Methylsulfinyl-3H-benzimidazol-5-amine;dihydrochloride CAS No. 2305253-09-0

2-Methylsulfinyl-3H-benzimidazol-5-amine;dihydrochloride

Cat. No. B2391923
CAS RN: 2305253-09-0
M. Wt: 268.16
InChI Key: CLZZFBVACRAOEN-UHFFFAOYSA-N
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Description

2-Methylsulfinyl-3H-benzimidazol-5-amine;dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as mebendazole, which is a benzimidazole derivative that has been widely used as an anthelmintic drug. However,

Scientific Research Applications

Synthesis and Chemical Properties 2-Methylsulfinyl-3H-benzimidazol-5-amine; dihydrochloride is involved in the synthesis of various chemical compounds. Research has demonstrated its utility in creating new chemical entities with potential antimicrobial and cytotoxic activities (Noolvi et al., 2014). Another study focused on the synthesis of 1,2-disubstituted benzimidazoles using iodobenzene as a catalyst, highlighting the versatility of benzimidazole derivatives in chemical reactions (Alla et al., 2013).

Pharmacological Applications In the pharmacological sector, 2-Methylsulfinyl-3H-benzimidazol-5-amine; dihydrochloride and its derivatives have shown promise in developing new medications. For instance, benzimidazole derivatives have been studied for their potential in treating conditions like hyperglycemia in diabetic mice (Kees et al., 1996). Additionally, novel benzimidazole compounds have been synthesized with the aim of exploring their anticancer properties (Ghani et al., 2011).

Material Science Applications In material science, benzimidazole derivatives, including 2-Methylsulfinyl-3H-benzimidazol-5-amine; dihydrochloride, have been investigated for their corrosion inhibiting properties. A study demonstrated the effectiveness of benzimidazole derivatives in preventing corrosion of mild steel in acidic media, highlighting their potential application in industrial settings (Tang et al., 2013).

properties

IUPAC Name

2-methylsulfinyl-3H-benzimidazol-5-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS.2ClH/c1-13(12)8-10-6-3-2-5(9)4-7(6)11-8;;/h2-4H,9H2,1H3,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZZFBVACRAOEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=NC2=C(N1)C=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylsulfinyl-3H-benzimidazol-5-amine;dihydrochloride

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